1H-Benzotriazole, 1-(4-piperidinyl)-
Description
1H-Benzotriazole, 1-(4-piperidinyl)- is a heterocyclic compound featuring a benzotriazole core substituted with a 4-piperidinyl group at the 1-position. Benzotriazole derivatives are renowned for their versatility in pharmaceutical, materials science, and industrial applications due to their structural adaptability and bioactive properties .
Properties
IUPAC Name |
1-piperidin-4-ylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVYRCOEMDHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-96-7 | |
| Record name | 1-(piperidin-4-yl)-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 1-(4-piperidinyl)- typically involves the reaction of benzotriazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction between benzotriazole and piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 1H-Benzotriazole, 1-(4-piperidinyl)- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques like recrystallization or chromatography to ensure its quality for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, 1-(4-piperidinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Benzotriazole, 1-(4-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-(4-piperidinyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes and receptors, forming stable complexes that modulate their activity.
Pathways Involved: It can inhibit enzymatic activity by forming coordination complexes with metal ions in the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Piperidinyl vs. Piperazinyl : Piperidinyl-substituted benzotriazoles (e.g., 25g in ) exhibit higher melting points (149–150°C) compared to piperazinyl analogs (e.g., 25h: 170–172°C), likely due to reduced rotational freedom and stronger intermolecular interactions .
- Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 25g) demonstrate enhanced thermal stability, making them suitable for energetic materials , while morpholinomethyl derivatives () prioritize surfactant properties due to their polar, non-ionic nature .
Bioactivity and Pharmacological Potential
- Antifungal/Antitumor Activity : Fluorobenzoyl-substituted benzotriazoles () show enhanced bioactivity, attributed to electron-withdrawing groups improving target binding . In contrast, the 4-piperidinyl group’s basicity may favor interactions with central nervous system (CNS) receptors, as seen in piperidinyl-benzimidazolone derivatives () .
- Protein Inhibition : Benzotriazole derivatives broadly inhibit enzymes like kinases and proteases, with substituent bulk (e.g., piperidinyl) influencing selectivity .
Research Findings and Gaps
Key Studies
- Energetic Materials: Srinivas et al.
- Drug Design : Piperidine/piperazine moieties are prevalent in patented compounds (), underscoring their role in optimizing pharmacokinetics (e.g., blood-brain barrier penetration) .
Biological Activity
1H-Benzotriazole, 1-(4-piperidinyl)- (CAS No. 79098-96-7) is a compound of interest due to its diverse biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
1H-Benzotriazole, 1-(4-piperidinyl)- features a benzotriazole core linked to a piperidine moiety. Its structure can be represented as follows:
This structural configuration contributes to its unique interactions with biological targets.
Biological Activity Overview
Research indicates that 1H-Benzotriazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives possess antibacterial and antifungal properties. For instance, compounds derived from benzotriazole demonstrated moderate antibacterial effects against Escherichia coli and Bacillus subtilis .
- Neuroleptic Activity : Several studies have evaluated the neuroleptic effects of piperidine-substituted benzotriazoles. Compounds in this category exhibited neuroleptic activities comparable to established antipsychotic drugs like haloperidol .
- Anticancer Properties : Preliminary investigations suggest that certain benzotriazole derivatives may inhibit cancer cell proliferation, potentially through enzyme inhibition pathways .
The biological activity of 1H-Benzotriazole, 1-(4-piperidinyl)- is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced cell proliferation in cancer models.
- Receptor Binding : Its piperidine structure allows binding to neurotransmitter receptors, influencing neurochemical signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of various benzotriazole derivatives against common bacterial strains. Notably, compounds with bulky hydrophobic groups showed enhanced activity due to improved membrane penetration. For example, compound 15a demonstrated significant inhibition zones compared to standard antibiotics .
Case Study: Neuroleptic Activity
In a series of tests comparing various substituted piperidine derivatives, one compound exhibited potent neuroleptic activity with reduced side effects compared to traditional treatments. This suggests potential for developing new antipsychotic medications based on the benzotriazole scaffold .
Q & A
Q. What are the established synthetic methodologies for preparing 1H-Benzotriazole, 1-(4-piperidinyl)- derivatives?
The synthesis often employs Mannich reactions or nucleophilic substitutions . For example:
- Mannich-type alkylation : Reacting benzotriazole with piperidine derivatives in the presence of formaldehyde or its analogs (e.g., 4-chlorobenzyl chloride in ). Yields of 60–75% are achieved using K₂CO₃ as a base in polar aprotic solvents like DMF at 50–80°C .
- Heterocyclic functionalization : Introducing substituents via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or alkylation at the N1 position of benzotriazole .
Q. Which spectroscopic techniques are essential for characterizing 1H-Benzotriazole, 1-(4-piperidinyl)- compounds?
Key techniques include:
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and NH signals (broad, δ 1.5–2.0 ppm) .
- FT-IR : C-N stretches (1250–1350 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
- ESI-MS : Molecular ion confirmation (e.g., [M+H]⁺ peaks matching theoretical masses) .
- Thermal analysis (TGA/DTA) : Decomposition onset temperatures (e.g., 220–250°C for benzimidazole analogs) .
Q. What purification strategies are effective for isolating 1-(4-piperidinyl)benzotriazole isomers?
- Chromatography : Column chromatography using silica gel with ethyl acetate/hexane (3:7) resolves positional isomers (e.g., BT1 vs. BT2 in ) .
- Recrystallization : Ethanol/water mixtures yield >95% purity for thermally stable derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of 1-(4-piperidinyl)benzotriazole derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of piperidine .
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) increase reaction rates in biphasic systems .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
- Kinetic monitoring : TLC/HPLC tracks reaction progress to identify optimal termination points .
Q. How should researchers resolve discrepancies in spectroscopic data for benzotriazole-piperidine hybrids?
- Ambiguous NMR signals : Use 2D techniques (COSY, HSQC) to differentiate isomers or confirm substitution patterns .
- Crystallographic challenges : High-resolution X-ray diffraction with SHELXL refinement resolves disordered piperidinyl conformers .
- Mass spectral anomalies : HRMS (High-Resolution MS) distinguishes isobaric species (e.g., Cl vs. CH₃ substitutions) .
Q. What methodological considerations are critical for biological activity studies of 1-(4-piperidinyl)benzotriazole analogs?
- Target selection : Prioritize assays aligned with known activities (e.g., antifungal screens in or antimicrobial tests in ) .
- Dose-response profiling : Use logarithmic concentration ranges (1–100 μM) to establish IC₅₀ values .
- Solubility controls : DMSO co-solvents (<1% v/v) prevent aggregation in aqueous media .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorobenzyl groups in ) with potency trends .
Q. How can thermal degradation pathways of 1H-Benzotriazole, 1-(4-piperidinyl)- derivatives be analyzed?
- TGA/DTA : Heating under nitrogen (10°C/min) identifies decomposition steps (e.g., loss of piperidinyl groups at 220°C) .
- GC-MS/HPLC-MS : Analyze volatile degradation products (e.g., benzotriazole fragments) .
- Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energies .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies on benzotriazole-piperidine hybrids?
- Assay standardization : Validate protocols using positive controls (e.g., fluconazole for antifungal assays) .
- Cellular permeability : Account for logP variations (e.g., lipophilic analogs may show false-negative results in hydrophilic media) .
- Batch variability : Re-synthesize compounds to confirm purity (>95% by HPLC) .
Q. What computational tools predict the reactivity of 1-(4-piperidinyl)benzotriazole in novel reactions?
- DFT calculations : Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* level) .
- Docking studies : Screen derivatives against enzyme targets (e.g., CYP51 for antifungal activity) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
